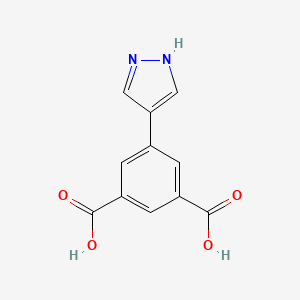

5-(1h-Pyrazol-4-yl)isophthalic acid

Descripción general

Descripción

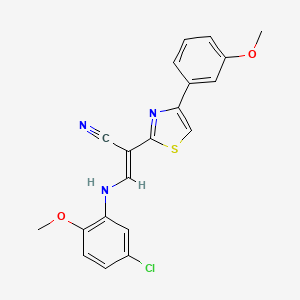

5-(1h-Pyrazol-4-yl)isophthalic acid is a chemical compound with the molecular formula C11H8N2O4 . It has a molecular weight of 232.19200 .

Molecular Structure Analysis

The molecular structure of 5-(1h-Pyrazol-4-yl)isophthalic acid consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The boiling point of 5-(1h-Pyrazol-4-yl)isophthalic acid is predicted to be 645.6±55.0 °C and its density is predicted to be 1.534±0.06 g/cm3 . The pKa value is predicted to be 3.39±0.10 .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-(1H-pyrazol-4-yl)isophthalic acid (abbreviated as PIP) serves as a versatile ligand in the design and synthesis of MOFs and coordination polymers. These materials exhibit remarkable porosity, tunable structures, and diverse functionalities. Researchers have explored PIP-based MOFs for applications such as gas storage, separation, and catalysis. The combination of PIP with various metal ions leads to intriguing frameworks with potential in drug delivery, sensing, and environmental remediation .

Anticancer Agents

Studies have investigated the cytotoxic activity of PIP derivatives against cancer cells. While some derivatives showed promising activity, others exhibited reasonable cytotoxic effects. Researchers are particularly interested in understanding the structure-activity relationship of PIP analogues. These investigations aim to develop novel anticancer agents with improved efficacy and reduced side effects .

Materials for Luminescent Sensors

Due to its photoluminescent properties, PIP has been incorporated into luminescent sensors. These sensors can detect specific analytes (such as metal ions or organic molecules) based on changes in luminescence intensity. Applications include environmental monitoring, food safety, and medical diagnostics.

Mecanismo De Acción

Target of Action

It has been suggested that the compound may interact with certain proteins or enzymes in the body, which could be its potential targets .

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(1H-Pyrazol-4-yl)isophthalic acid Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness

Propiedades

IUPAC Name |

5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)7-1-6(9-4-12-13-5-9)2-8(3-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAVNVRCVCVWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1h-Pyrazol-4-yl)isophthalic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid](/img/structure/B2762209.png)

![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)